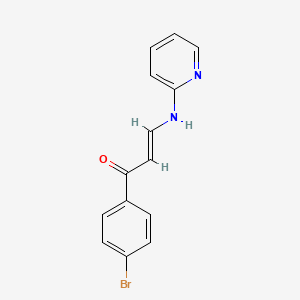![molecular formula C13H18N4OS2 B5715713 N,N-diethyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715713.png)
N,N-diethyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'DMTTH' and is a member of the thioamide family of compounds. DMTTH has been synthesized using various methods and has been studied for its mechanism of action and biochemical effects.
作用機序
The mechanism of action of DMTTH is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DMTTH has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMTTH has been shown to have a number of biochemical and physiological effects. It has been demonstrated to have antioxidant properties, which may contribute to its anti-cancer effects. Additionally, DMTTH has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using DMTTH in lab experiments is its high purity and yield, which makes it easy to obtain and work with. Additionally, DMTTH has been shown to have low toxicity, which makes it a safe compound to work with in lab experiments. However, one of the limitations of using DMTTH in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on DMTTH. One area of research is to further elucidate its mechanism of action, which may provide insight into its potential applications in various fields of scientific research. Additionally, further studies are needed to determine the optimal dosage and administration of DMTTH for its potential use in cancer therapy. Finally, research is needed to investigate the potential applications of DMTTH in other areas, such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, DMTTH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been studied for its mechanism of action and biochemical effects. DMTTH has been shown to have anti-cancer properties and may have potential applications in the treatment of other diseases. Further research is needed to fully understand its mechanism of action and to investigate its potential applications in various fields of scientific research.
合成法
DMTTH can be synthesized using various methods, including the reaction of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol with diethyl chloroacetate in the presence of a base. The reaction proceeds through the formation of an intermediate which is then treated with diethylamine to yield the final product, DMTTH. This method has been optimized to yield high purity and yield of DMTTH.
科学的研究の応用
DMTTH has been studied for its potential applications in various fields of scientific research. One of the key areas of research is in the field of cancer treatment, where DMTTH has been shown to have anti-cancer properties. It has been demonstrated to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N,N-diethyl-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS2/c1-4-17(5-2)11(18)9-20-13-15-14-12(16(13)3)10-7-6-8-19-10/h6-8H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWUMUBDFDFWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(N1C)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)


![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5715678.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5715689.png)



![4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715714.png)
![N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5715729.png)